(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(4-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAEWGAVLKQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structural analogs and their properties, synthesized via diverse methodologies:
Key Findings
Structural Variations and Functional Groups: The target compound uniquely combines a 4-fluorobenzoyl-imino group and 6-acetamido substituent, distinguishing it from analogs like 8g (4-phenyl, oxo) and CAS 338966-35-1 (4-nitrobenzoyl-imino) . Fluorine substitution may improve pharmacokinetic properties compared to nitro or phenyl groups. Ester groups (methyl vs. ethyl vs. benzyl) influence lipophilicity and metabolic stability. For example, the methyl ester in the target compound may offer faster hydrolysis compared to benzyl esters in 13 .
Synthetic Methodologies: Palladium-catalyzed cross-couplings (e.g., for 8g) achieve moderate yields (74%) and are suitable for introducing aryl/heteroaryl groups . Hydrazide-based syntheses (e.g., 13) involve multi-step protocols with lower yields (49%), likely due to intermediate instability .
Physical and Spectral Properties: Analogs with oxo groups (e.g., 8g, 13) are characterized by distinct IR peaks at 1737–1730 cm⁻¹ (ester C=O) and 1606–1577 cm⁻¹ (benzothiazole C=N), whereas imino-containing compounds (e.g., target, CAS 338966-35-1) show shifted absorptions due to C=N stretching . Crystalline vs. oily states correlate with substituent bulkiness. For example, 8g (pale yellow oil) lacks symmetry compared to 13 (white powder) .
Research Implications
- The target compound’s 4-fluorobenzoyl-imino group warrants further study for enhanced bioactivity, as fluorinated analogs often exhibit improved target binding and metabolic resistance .
- Comparative data suggest that methyl esters (as in the target) may optimize solubility compared to ethyl or benzyl esters, though in vivo stability studies are needed.
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